

thiosulfuric acid reaction with strong oxidizing agents

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Compound of Interest

Compound Name: Thiosulfuric acid

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An In-depth Technical Guide to the Reaction of **Thiosulfuric Acid** with Strong Oxidizing Agents

Introduction

Thiosulfuric acid ($\text{H}_2\text{S}_2\text{O}_3$) is a labile sulfur oxoacid that is highly unstable in aqueous solutions, readily decomposing into sulfur, sulfur dioxide, and other products.[1] Consequently, its chemistry is predominantly studied through its more stable conjugate base, the thiosulfate ion ($\text{S}_2\text{O}_3^{2-}$), typically using salts like sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). The thiosulfate ion is a moderately strong reducing agent, and its reaction with strong oxidizing agents is a cornerstone of various analytical chemistry techniques, particularly in iodometric titrations.

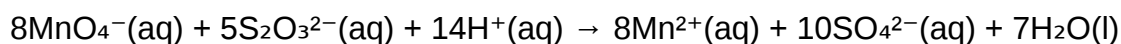
The oxidation of thiosulfate is complex, with the nature of the final products being highly dependent on the strength of the oxidizing agent and the reaction conditions, such as pH. The two sulfur atoms in the thiosulfate ion have different oxidation states (+5 and -1, or an average of +2), allowing for a variety of oxidation products, most commonly tetrathionate ($\text{S}_4\text{O}_6^{2-}$) and sulfate (SO_4^{2-}).

This technical guide provides a comprehensive overview of the reactions of thiosulfate with several strong oxidizing agents, detailing the reaction mechanisms, presenting quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Reaction with Permanganate (MnO_4^-)

Potassium permanganate (KMnO_4) is a powerful oxidizing agent, and its reaction with thiosulfate is vigorous. In an acidic medium, permanganate is reduced to the manganese(II) ion (Mn^{2+}), while thiosulfate is typically oxidized completely to sulfate (SO_4^{2-}).[\[2\]](#)[\[3\]](#)

The overall balanced redox reaction in an acidic solution is:



In neutral or slightly alkaline solutions, the reaction is different, producing manganese dioxide (MnO_2) as a solid precipitate.[\[4\]](#)

Reaction Data

Oxidizing Agent	Medium	Key Reactants	Key Products	Stoichiometry ($\text{MnO}_4^{-}:\text{S}_2\text{O}_3^{2-}$)
KMnO_4	Acidic	MnO_4^{-} , $\text{S}_2\text{O}_3^{2-}$, H^{+}	Mn^{2+} , SO_4^{2-}	8:5 [2] [3]
KMnO_4	Neutral/Alkaline	MnO_4^{-} , $\text{S}_2\text{O}_3^{2-}$	MnO_2 , SO_4^{2-}	Varies

Experimental Protocol: Redox Titration of Permanganate with Thiosulfate (Indirect)

Direct titration is often avoided due to the complexity of the reaction and the formation of intermediate sulfur species. A more common analytical approach involves an indirect titration where permanganate is first reacted with an excess of iodide (I^{-}) in an acidic solution to liberate iodine (I_2). The liberated iodine is then titrated with a standardized thiosulfate solution.[\[5\]](#)

Materials:

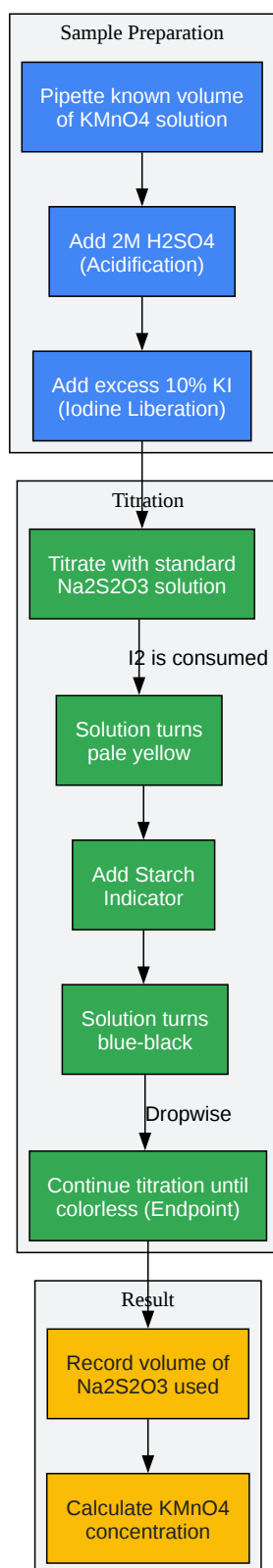
- Potassium permanganate (KMnO_4) solution of unknown concentration
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Potassium iodide (KI), 10% w/v solution

- Sulfuric acid (H₂SO₄), 2M
- Starch indicator solution, 1% w/v
- Burette, pipette, conical flask, graduated cylinders

Procedure:

- Pipette a known volume (e.g., 25.00 mL) of the KMnO₄ solution into a conical flask.
- Add approximately 10 mL of 2M H₂SO₄ to acidify the solution.^[5]
- Add an excess of 10% KI solution (e.g., 10 mL). The solution will turn a dark brown color due to the formation of iodine.
 - Reaction: $2\text{MnO}_4^- + 10\text{I}^- + 16\text{H}^+ \rightarrow 2\text{Mn}^{2+} + 5\text{I}_2 + 8\text{H}_2\text{O}$
- Immediately titrate the liberated iodine with the standardized Na₂S₂O₃ solution from the burette.
- Continue the titration until the dark brown color of the solution fades to a pale, straw-yellow.
- Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise, with constant swirling, until the blue-black color disappears, leaving a colorless or very pale pink solution (due to Mn²⁺). This is the endpoint.
- Record the volume of Na₂S₂O₃ solution used.
- Repeat the titration for consistency.

Workflow Visualization



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Caption: Workflow for indirect titration of KMnO_4 with $\text{Na}_2\text{S}_2\text{O}_3$.

Reaction with Dichromate ($\text{Cr}_2\text{O}_7^{2-}$)

Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) is another strong oxidizing agent, widely used as a primary standard in analytical chemistry. In an acidic solution, it oxidizes thiosulfate while being reduced to the green chromium(III) ion (Cr^{3+}).^{[6][7]} This reaction is fundamental to the standardization of thiosulfate solutions.

The reaction proceeds via the liberation of iodine from potassium iodide, similar to the indirect permanganate titration.^[8]

- Step 1: Dichromate oxidizes iodide to iodine. $\text{Cr}_2\text{O}_7^{2-}(\text{aq}) + 6\text{I}^-(\text{aq}) + 14\text{H}^+(\text{aq}) \rightarrow 2\text{Cr}^{3+}(\text{aq}) + 3\text{I}_2(\text{aq}) + 7\text{H}_2\text{O}(\text{l})$
- Step 2: The liberated iodine is titrated with thiosulfate. $\text{I}_2(\text{aq}) + 2\text{S}_2\text{O}_3^{2-}(\text{aq}) \rightarrow 2\text{I}^-(\text{aq}) + \text{S}_4\text{O}_6^{2-}(\text{aq})$

Reaction Data

Parameter	Value / Condition	Reference
Oxidizing Agent	Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)	^{[6][9]}
Medium	Acidic (0.2 M - 0.4 M H^+)	^[6]
Iodide Concentration	> 0.05 M	^[6]
Reaction Time (Step 1)	~5 minutes in the dark	^{[6][8]}
Endpoint Color	Disappearance of blue (from starch-iodine complex)	^[8]
Final Solution Color	Pale green (due to Cr^{3+})	^[7]

Experimental Protocol: Standardization of Sodium Thiosulfate with $\text{K}_2\text{Cr}_2\text{O}_7$

Materials:

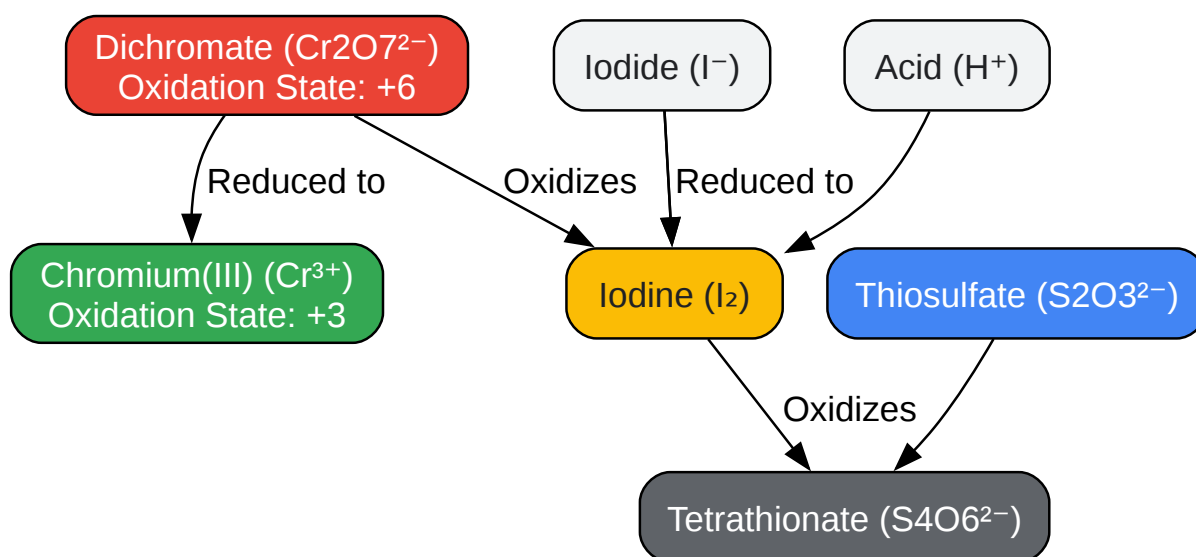
- Primary standard grade potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)

- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution to be standardized
- Potassium iodide (KI)
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H_2SO_4)
- Starch indicator solution, 1% w/v
- Deionized water

Procedure:

- Accurately weigh a precise amount of dry $\text{K}_2\text{Cr}_2\text{O}_7$ and dissolve it in deionized water in a volumetric flask to prepare a standard solution of known concentration.[9]
- Pipette a known volume (e.g., 25.00 mL) of the standard $\text{K}_2\text{Cr}_2\text{O}_7$ solution into a conical flask.
- Add approximately 10 mL of a 10% KI solution and 10 mL of 1M H_2SO_4 . [8]
- Cover the flask and allow the reaction to proceed in the dark for about 5 minutes to ensure complete liberation of iodine.[6]
- Titrate the liberated iodine with the $\text{Na}_2\text{S}_2\text{O}_3$ solution from a burette until the solution turns a pale straw-yellow color.
- Add 1-2 mL of starch indicator. A deep blue-black color will form.
- Continue the titration dropwise until the blue color disappears sharply, leaving a pale green solution.[7]
- Record the volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used and calculate its molarity.

Reaction Pathway

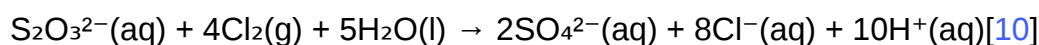


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Caption: Iodometric pathway for the dichromate-thiosulfate reaction.

Reaction with Halogens (e.g., Chlorine, Cl₂)

Chlorine is a strong oxidizing agent that reacts rapidly with thiosulfate. In the presence of sufficient chlorine, thiosulfate is oxidized to sulfate.^[10] This reaction is important in water treatment for dechlorination.



The reaction stoichiometry can vary depending on the conditions. If thiosulfate is in excess, tetrathionate can be formed.

Experimental Protocol: Analysis of Free Chlorine in Bleach

This is another application of indirect iodometric titration. The hypochlorite (ClO⁻) in bleach is first reacted with excess iodide to produce iodine, which is then titrated with thiosulfate.^{[11][12][13]}

Materials:

- Commercial bleach (source of ClO⁻)
- Standardized sodium thiosulfate (Na₂S₂O₃) solution
- Potassium iodide (KI)
- Glacial acetic acid or sulfuric acid
- Starch indicator solution, 1% w/v
- Volumetric flasks, pipettes, burette

Procedure:

- Prepare a diluted bleach solution by pipetting a small, precise volume (e.g., 10.00 mL) of commercial bleach into a larger volumetric flask (e.g., 100 mL) and diluting to the mark with deionized water.^[11]

- Pipette an aliquot (e.g., 25.00 mL) of the diluted bleach solution into a conical flask.
- Add an excess of solid KI (e.g., 2 g) and acidify with acetic acid or H₂SO₄ (e.g., 10 mL).^[13]
 - Reaction: $\text{ClO}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{Cl}^- + \text{I}_2 + \text{H}_2\text{O}$
- Titrate the liberated iodine with standardized Na₂S₂O₃ solution until the solution becomes pale yellow.
- Add starch indicator and continue titrating until the blue color disappears.
- Record the volume of Na₂S₂O₃ used and calculate the concentration of hypochlorite in the bleach sample.

Reaction with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a versatile oxidizing agent, and its reaction with thiosulfate is highly pH-dependent.^[14]

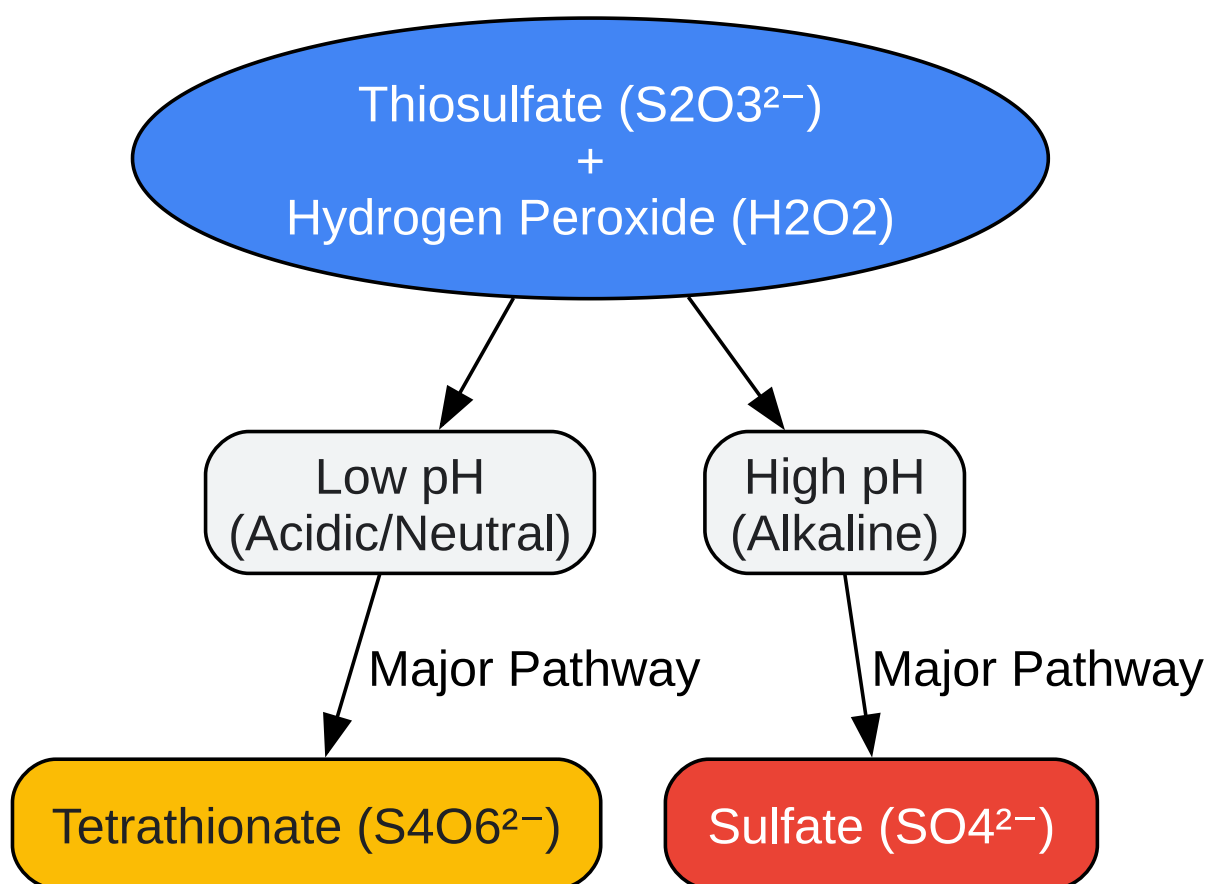
- In acidic or neutral solutions (low pH): Thiosulfate is primarily oxidized to tetrathionate.^[14]
^[15] $2\text{S}_2\text{O}_3^{2-}(\text{aq}) + \text{H}_2\text{O}_2(\text{aq}) + 2\text{H}^+(\text{aq}) \rightarrow \text{S}_4\text{O}_6^{2-}(\text{aq}) + 2\text{H}_2\text{O}(\text{l})$
- In alkaline solutions (high pH): Thiosulfate is oxidized all the way to sulfate.^{[14][16]}
 $\text{S}_2\text{O}_3^{2-}(\text{aq}) + 4\text{H}_2\text{O}_2(\text{aq}) + 2\text{OH}^-(\text{aq}) \rightarrow 2\text{SO}_4^{2-}(\text{aq}) + 5\text{H}_2\text{O}(\text{l})$

Kinetic Data

The reaction kinetics have been studied, showing a dependence on the concentrations of both reactants and the pH.

pH Condition	Major Product	Reaction Order (w.r.t. S ₂ O ₃ ²⁻)	Reaction Order (w.r.t. H ₂ O ₂)	Rate Constant (k)	Reference
Varied	Polythionates	1	1	0.025 M ⁻¹ s ⁻¹	^[17]
Acidic (pH 5.0)	Tetrathionate	1	(Pseudo-first order)	-	^[14]

Logical Relationship Visualization



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Caption: Influence of pH on H₂O₂ oxidation products of thiosulfate.

Conclusion

The reaction of thiosulfate with strong oxidizing agents is a multifaceted process governed by the nature of the oxidant and the specific reaction conditions. Powerful agents like permanganate and chlorine in acidic media tend to oxidize thiosulfate completely to sulfate. Milder conditions or specific pathways, as seen in iodometric titrations with dichromate, result in the formation of tetrathionate. The reaction with hydrogen peroxide serves as a clear example of pH control over the reaction outcome. A thorough understanding of these reactions, supported by precise experimental protocols and quantitative data, is essential for researchers in analytical chemistry and for professionals in fields requiring redox-based chemical transformations.

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